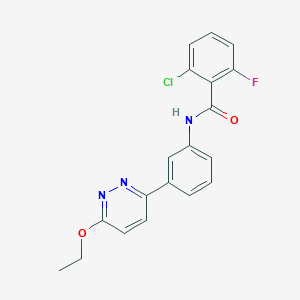
(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” is a type of chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities such as antibacterial, antimalarial, anti-inflammatory, antitumor, and antituberculosis activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related fluorinated chalcone “(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was synthesized in 90% yield and crystallized by a slow evaporation technique . The synthesis typically involves the reaction of appropriate phenyl rings with a prop-2-en-1-one spacer .
Molecular Structure Analysis
The molecular structure of this compound involves a 3-bromophenyl ring and a 4-fluorophenyl ring linked via a prop-2-en-1-one spacer . The molecule adopts an E configuration . The dihedral angle between the two benzene rings is typically small, indicating that the molecule is approximately planar .
Scientific Research Applications
Quantum Chemical Investigations
The compound's molecular structure has been synthesized and analyzed using quantum chemical methods, revealing its physical characteristics through NMR and UV-Vis spectroscopy. Quantum chemical analyses, including DFT studies, have provided valuable insights into its structural and spectral properties, optimizing molecular geometry and investigating electronic properties through HOMO-LUMO energy gap analyses. These studies are foundational for exploring the compound's potential in electronic and optical materials (Zaini et al., 2018).
Nonlinear Optical Properties
Further research has expanded on the compound's nonlinear optical properties, analyzing its potential in developing new materials for electronic and photonic devices. Studies have focused on first hyperpolarizability, NBO analysis, and HOMO-LUMO transitions, indicating significant electron density transfer and potential for application in nonlinear optical (NLO) materials. This research underscores the compound's versatility and potential utility in advanced technological applications, highlighting its significant NLO properties compared to standard materials (Najiya et al., 2014).
Synthesis and Characterization
The synthesis and structural characterization of this compound have been thoroughly investigated, providing a comprehensive understanding of its molecular and crystalline properties. This includes studying its conformation, molecular interactions, and potential for forming stable structures conducive to various research applications. Such detailed characterizations are critical for tailoring the compound's properties for specific scientific applications (Rajendraprasad et al., 2017).
properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBSJFMNSOAYLJ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2568174.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2568175.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2568176.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2568179.png)
![2,8,10-Trimethyl-4-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2568181.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2568186.png)

![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2568193.png)
![4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2568194.png)
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B2568196.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)